7-Chloro-1,3-dihydro-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-2H-1,4-benzodiazepin-2-one
Description
7-Chloro-1,3-dihydro-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 3,4,5-trimethoxybenzoyloxy substituent at the 3-position of the diazepine ring. Benzodiazepines generally act as positive allosteric modulators of GABAA receptors, with variations in substituents altering potency, duration of action, and therapeutic applications .
Properties
CAS No. |
18035-92-2 |
|---|---|
Molecular Formula |
C25H21ClN2O6 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H21ClN2O6/c1-31-19-11-15(12-20(32-2)22(19)33-3)25(30)34-24-23(29)27-18-10-9-16(26)13-17(18)21(28-24)14-7-5-4-6-8-14/h4-13,24H,1-3H3,(H,27,29) |
InChI Key |
KKBASWQAOUMPNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Structural Modifications
The target compound’s 3,4,5-trimethoxybenzoyloxy group contrasts with substituents in other benzodiazepines:
*Estimated based on structural analogs.
Key Observations:
- The trimethoxybenzoyloxy group in the target compound introduces steric bulk and electron-rich aromaticity, which may enhance binding to hydrophobic receptor pockets or delay metabolic oxidation compared to smaller substituents (e.g., hydroxy or methyl groups) .
- Chlordesmethyldiazepam (5-(2-chlorophenyl)) demonstrated statistically greater anxiolytic efficacy than lorazepam in a double-blind clinical trial, suggesting halogenation at the 5-phenyl position enhances receptor affinity .
Pharmacokinetic and Metabolic Profiles
- However, esterase-mediated hydrolysis of the benzoyloxy group could generate a 3-hydroxy metabolite, analogous to temazepam’s active form .
Clinical and Preclinical Findings
- Anxiolytic Efficacy : Chlordesmethyldiazepam (structurally similar to the target compound but lacking the trimethoxy group) outperformed lorazepam in reducing Hamilton Anxiety Scale scores, highlighting the importance of 5-aryl substituents .
- Toxicity: The dimethylaminoethanol salt of a related compound (7-chloro-3-hemisuccinyloxy derivative) showed low acute toxicity in rats (LD50 >3 g/kg), suggesting favorable safety for derivatives with polar substituents .
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